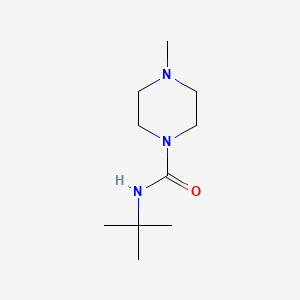

N-(Tert-butyl)(4-methylpiperazinyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(Tert-butyl)(4-methylpiperazinyl)formamide” is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.29 . It forms nanostructures due to the segregation of the molecules into polar and non-polar domains, analogous to amphiphile self-assembly .

Synthesis Analysis

The synthesis of N-tert-butyl amides, such as “this compound”, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction yields N-tert-butyl amides in excellent isolated yields . Another method involves reacting hydrogen cyanide with isobutylene, a tertiary olefin .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is highly stable and efficient under solvent-free conditions at room temperature .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely related to N-(Tert-butyl)(4-methylpiperazinyl)formamide, have been identified as versatile intermediates for the asymmetric synthesis of amines. These compounds are synthesized from enantiomerically pure tert-butanesulfinamide with various aldehydes and ketones, leading to a wide range of highly enantioenriched amines. This method has been efficient in synthesizing alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing its versatility in chemical synthesis processes (Ellman, Owens, & Tang, 2002).

Solvation Properties and Conformational Studies

Research has been conducted on the solvation properties and conformational equilibrium of compounds like N-methyl formamide (NMF) and tert-butylformamide (TBF), highlighting significant enthalpy and entropy changes. These studies, done through variable temperature gradient 1H NMR in aqueous solution and in CDCl3, have revealed that the conformational equilibrium of such formamides is significantly influenced by steric hindrance and solvent type. This research offers insights into the understanding of amide bond behavior in various environments (Troganis et al., 2005).

Direct Amination Using Formamides

Transition metal-free methods for the direct amination of benzoxazoles using formamides as nitrogen sources have been developed. These methods, mediated by tetrabutylammonium iodide/tert-butyl hydroperoxide systems, provide an environmentally friendly and cost-effective approach to synthesizing 2-aminobenzoxazole derivatives, demonstrating the utility of formamides in organic synthesis (Wang et al., 2014).

Metal-Free C-H Activation

A novel approach for the direct amidation of azoles with formamides via metal-free C-H activation has been developed. This process employs tert-butyl perbenzoate (TBPB) as an oxidant under metal- and base-free conditions, facilitating the generation of amides from azoles and formamides. Such advancements underline the importance of formamides in facilitating metal-free organic transformations (He, Li, Li, & Wang, 2011).

Synthesis of Heterocycles

Formamides have also been employed in the synthesis of heterocycles, such as the thiation of N-(1-tert-butyl-3-methylpyrazol-5-yl)carboxamides leading to 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones. This method illustrates the application of formamides in the construction of complex heterocyclic structures, offering valuable tools for the development of new pharmaceuticals and materials (Vicentini et al., 1994).

Propiedades

IUPAC Name |

N-tert-butyl-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-10(2,3)11-9(14)13-7-5-12(4)6-8-13/h5-8H2,1-4H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJHSMCBNVYXAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)

![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)

![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)

![2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2841832.png)

![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)

![Methyl 2-({4-[2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]piperazine-1-carbothioyl}amino)benzoate](/img/structure/B2841842.png)